![molecular formula C17H21N5O2 B2511046 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea CAS No. 1795298-19-9](/img/structure/B2511046.png)

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains an imidazo[1,2-b]pyrazole moiety, which is a type of heterocyclic compound. Heterocycles are widely used in organic synthesis and pharmaceutical chemistry .

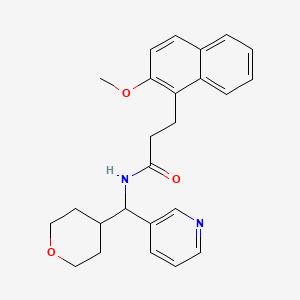

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent parts: the imidazo[1,2-b]pyrazole core, the ethyl group, and the 4-methoxyphenethyl group. Unfortunately, without more specific information or a crystallographic study, it’s difficult to predict the exact structure .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, a similar class of compounds, can be functionalized through various reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis . It’s possible that similar reactions could be used to modify this compound.Wissenschaftliche Forschungsanwendungen

- Imidazo[1,2-a]pyridine derivatives, including this compound, have been explored as covalent inhibitors for treating cancers. Researchers have synthesized novel KRAS G12C inhibitors based on the imidazo[1,2-a]pyridine scaffold. Compound I-11, derived from this core structure, has shown promising anticancer activity against KRAS G12C-mutated NCI-H358 cells .

- Imidazo[1,2-a]pyrazine is a versatile scaffold in organic synthesis. Researchers have used it as a core backbone for various reactions, including the Groebke–Blackburn–Bienaymè reaction (GBB reaction) to synthesize novel compounds .

Anticancer Agents

Organic Synthesis

Drug Development

Wirkmechanismus

Target of Action

The primary target of this compound is the mTOR (mammalian target of rapamycin) pathway . mTOR is a key regulator of cell growth and proliferation, and its dysregulation is implicated in a variety of diseases, including cancer .

Mode of Action

The compound acts as an ATP-competitive inhibitor of mTOR . It binds to the ATP-binding site of mTOR, preventing ATP from binding and thus inhibiting the kinase activity of mTOR . This results in the suppression of the mTOR signaling pathway .

Biochemical Pathways

The mTOR pathway is a central regulator of cell growth and proliferation. When the mTOR pathway is inhibited, downstream effects include a decrease in protein synthesis, cell cycle arrest, and reduced cell growth and proliferation . Specifically, this compound has been shown to induce G1-phase cell cycle arrest and suppress the phosphorylation of AKT and S6 at the cellular level .

Result of Action

The compound exhibits significant anti-proliferative activity, particularly against non-small cell lung cancer A549 and H460, with IC50 values ranging from 0.02 μM to 20.7 μM . In addition, an obvious anticancer effect was observed in established nude mice A549 xenograft model .

Eigenschaften

IUPAC Name |

1-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-[2-(4-methoxyphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-24-15-4-2-14(3-5-15)6-8-18-17(23)19-10-11-21-12-13-22-16(21)7-9-20-22/h2-5,7,9,12-13H,6,8,10-11H2,1H3,(H2,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTCJZWMUQPPNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCCN2C=CN3C2=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-3-methyl-4-{[4-(morpholin-4-yl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2510964.png)

![3-chloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2510965.png)

![1-(benzo[d]thiazol-2-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide](/img/structure/B2510969.png)

![4-(4-Methylphenyl)-4-oxo-2-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]butanoic acid](/img/structure/B2510972.png)

![1-Isopropyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2510976.png)

![ethyl 6-(acetyloxy)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B2510981.png)